N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a complex organic compound with a molecular formula of C18H14N4O4S. This compound is notable for its unique structure, which includes a methoxypyridazinyl group, a phenyl group, and a nitrobenzenesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Methoxypyridazinyl Intermediate: This step involves the reaction of 3-chloro-6-methoxypyridazine with an appropriate phenylamine under controlled conditions to form the methoxypyridazinyl intermediate.
Coupling with Nitrobenzenesulfonamide: The intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
- N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzamide
Uniqueness
N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-26-17-10-9-14(18-19-17)12-5-4-6-13(11-12)20-27(24,25)16-8-3-2-7-15(16)21(22)23/h2-11,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKFHGWGPQINFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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